molecular formula C9H13BrClNS B14766291 N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine

N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine

Cat. No.: B14766291
M. Wt: 282.63 g/mol
InChI Key: YCUBUHJAJVCUDC-UHFFFAOYSA-N
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Description

N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine is a chemical compound that features a thiophene ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.

    Halogenation: The thiophene ring is then halogenated using bromine and chlorine to introduce the bromo and chloro substituents.

    Alkylation: The halogenated thiophene is then subjected to alkylation reactions to introduce the ethyl and ethanamine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different thiophene derivatives.

    Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine involves its interaction with specific molecular targets. The bromine and chlorine substituents on the thiophene ring can influence the compound’s reactivity and binding affinity to various biological molecules. The ethyl and ethanamine groups can further modulate its activity by affecting its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-methylethanamine
  • N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-propylethanamine
  • N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-isopropylethanamine

Uniqueness

N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine is unique due to its specific substitution pattern on the thiophene ring, which can result in distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C9H13BrClNS

Molecular Weight

282.63 g/mol

IUPAC Name

N-[(4-bromo-5-chlorothiophen-2-yl)methyl]-N-ethylethanamine

InChI

InChI=1S/C9H13BrClNS/c1-3-12(4-2)6-7-5-8(10)9(11)13-7/h5H,3-4,6H2,1-2H3

InChI Key

YCUBUHJAJVCUDC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC(=C(S1)Cl)Br

Origin of Product

United States

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